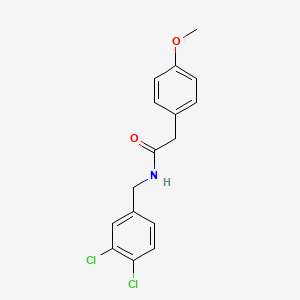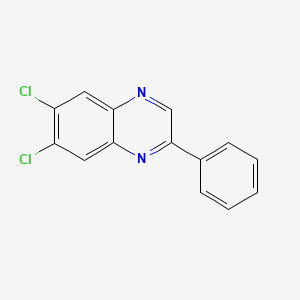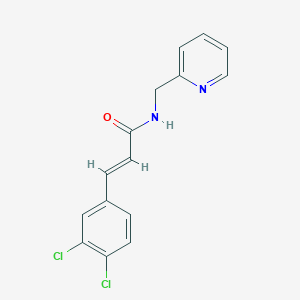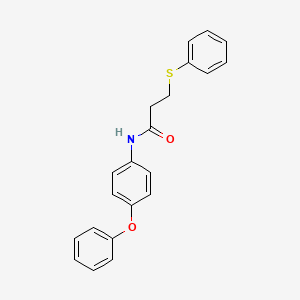![molecular formula C16H15NO4 B5714750 methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate (MFA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MFA is a member of the benzoate ester family and has a molecular weight of 329.35 g/mol.
Mécanisme D'action
The mechanism of action of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. In addition to its anticancer effects, this compound has also been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate in lab experiments is its potent antiproliferative activity against various cancer cell lines. This compound has been shown to exhibit selective toxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of this compound. Another direction is the development of more efficient drug delivery systems for this compound, such as nanoparticle-based drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Méthodes De Synthèse
Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate can be synthesized using a multistep reaction process that involves the condensation of 3-(2-furyl)acrylic acid with 2-amino-3-methylbenzoic acid. The resulting intermediate product is then esterified using methanol and sulfuric acid to obtain this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
Methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate has been used extensively in various scientific research fields due to its unique chemical properties. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been used as a lead compound for the development of new drugs. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
In addition to its medicinal chemistry applications, this compound has also been used in the field of organic chemistry as a building block for the synthesis of more complex molecules. This compound has been used as a key intermediate in the synthesis of various natural products, including alkaloids and terpenes.
Propriétés
IUPAC Name |
methyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-13(16(19)20-2)6-3-7-14(11)17-15(18)9-8-12-5-4-10-21-12/h3-10H,1-2H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNOOYJSVZWFE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)


![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)



![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
